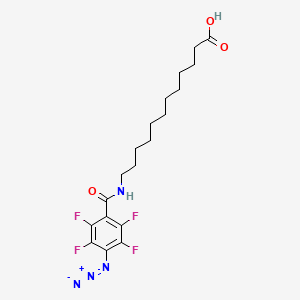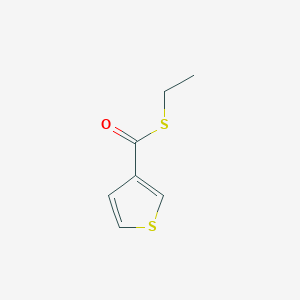
1,1'-Bis(2-ethoxy-2-oxoethyl)-4,4'-bipyridin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate is a chemical compound with a complex structure, characterized by the presence of bipyridinium and ethoxy-oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with perchloric acid to obtain the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy-oxoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridinium derivatives.
Scientific Research Applications
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Known for its herbicidal properties.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Used as a redox-active compound in electrochemical applications.
Uniqueness
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
380384-21-4 |
|---|---|
Molecular Formula |
C18H22Cl2N2O12 |
Molecular Weight |
529.3 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;diperchlorate |
InChI |
InChI=1S/C18H22N2O4.2ClHO4/c1-3-23-17(21)13-19-9-5-15(6-10-19)16-7-11-20(12-8-16)14-18(22)24-4-2;2*2-1(3,4)5/h5-12H,3-4,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
ZEVGMURNEARQGO-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


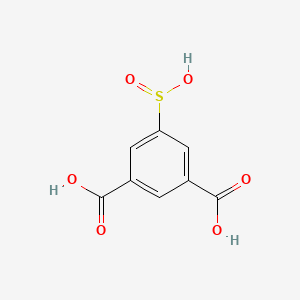
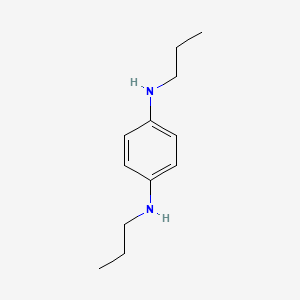
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
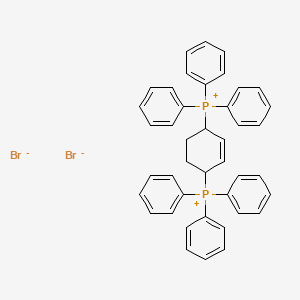

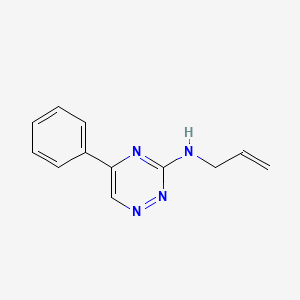
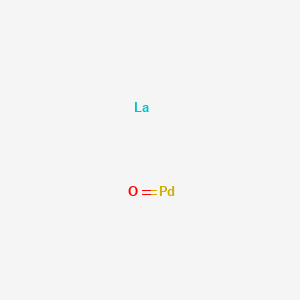
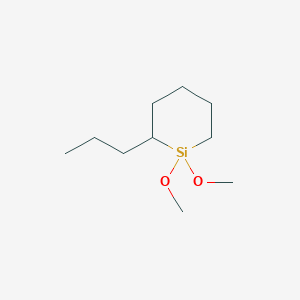
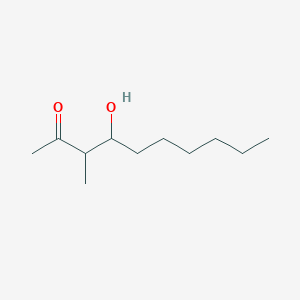
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
